molecular formula C18H18N2O3 B10973789 methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]benzoate

methyl 2-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]benzoate

Cat. No.: B10973789
M. Wt: 310.3 g/mol
InChI Key: PWHKAUHMESVZEX-UHFFFAOYSA-N
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Description

METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with methyl 2-aminobenzoate under specific conditions. The reaction is usually catalyzed by an acid such as sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted indole derivatives .

Scientific Research Applications

METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
  • 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE

Uniqueness

METHYL 2-{[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]AMINO}BENZOATE stands out due to its unique structure, which combines the indole nucleus with a benzoate moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate

InChI

InChI=1S/C18H18N2O3/c1-23-17(21)15-7-2-3-8-16(15)20-18(22)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H2,19,20,22)

InChI Key

PWHKAUHMESVZEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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